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molecular formula C7H8BClO3 B1369530 2-Chloro-5-methoxyphenylboronic acid CAS No. 89694-46-2

2-Chloro-5-methoxyphenylboronic acid

Cat. No. B1369530
M. Wt: 186.4 g/mol
InChI Key: REFXAANPQCJZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08134007B2

Procedure details

To a suspension of 3-iodopyridine-2,6-diamine (Preparation 44, 2 g, 8.51 mmol) in 1,4-dioxane (10 ml) and water (5 ml) was added 2-chloro-5-methoxyphenyl boronic acid (0.793 g, 4.25 mmol), cesium carbonate (2.77 g, 8.51 mmol) and palladium tetrakis(triphenylphosphine) (0.123 g, 0.0125 mmol). The reaction was purged with nitrogen and heated at 80° C. for 20 minutes. Three further portions of palladium tetrakis(triphenylphosphine) (0.123 g, 0.0125 mmol) and 2-chloro-5-methoxyphenyl boronic acid (0.793 g, 4.25 mmol) were added at 20 minute intervals. The reaction was heated at 80° C. for 18 hours before concentrating in vacuo. The residue was taken up in ethyl acetate (20 ml) and washed with a saturated aqueous solution of brine (20 ml) before drying over Na2SO4 and concentrating in vacuo. The residue was purified by silica gel column chromatography, eluting with 50:50 to 100:0 ethyl acetate:pentane to afford the title compound as a brown foam (1.157 g, 55% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.793 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
2.77 g
Type
reactant
Reaction Step Two
Quantity
0.123 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.793 g
Type
reactant
Reaction Step Four
Quantity
0.123 g
Type
catalyst
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
I[C:2]1[C:3]([NH2:9])=[N:4][C:5]([NH2:8])=[CH:6][CH:7]=1.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=1B(O)O.C(=O)([O-])[O-].[Cs+].[Cs+].CCCCC>O1CCOCC1.O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:12]=1[C:2]1[C:3]([NH2:9])=[N:4][C:5]([NH2:8])=[CH:6][CH:7]=1 |f:2.3.4,8.9.10.11.12|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C(=NC(=CC1)N)N
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.793 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC)B(O)O
Name
cesium carbonate
Quantity
2.77 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.123 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC
Step Four
Name
Quantity
0.793 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC)B(O)O
Name
Quantity
0.123 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at 80° C. for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo
WASH
Type
WASH
Details
washed with a saturated aqueous solution of brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrating in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 50:50 to 100:0 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OC)C=1C(=NC(=CC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.157 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 109%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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